4-Quinolinol, 2-amino-

Übersicht

Beschreibung

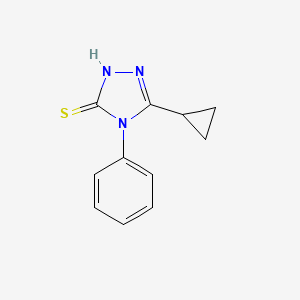

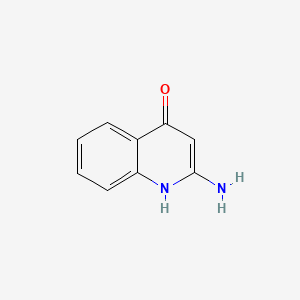

“4-Quinolinol, 2-amino-” is a compound with the molecular formula C9H8N2O . It is also known by other names such as 2-aminoquinolin-4-ol, 2-Aminoquinolin-4 (1H)-one, and 2-Amino-4-hydroxyquinoline . The compound has a molecular weight of 160.17 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “4-Quinolinol, 2-amino-” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI string representation of the molecule isInChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H, (H3,10,11,12) . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)C=C(N2)N . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Quinolinol, 2-amino-” include a molecular weight of 160.17 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 160.063662883 g/mol . The topological polar surface area is 55.1 Ų .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Potential Pharmacological Agents

2-Aminoquinolin-4-ol derivatives have been extensively studied for their potential as pharmacological agents. The quinolin-4(1H)-one scaffold is a prominent structure in medicinal chemistry due to its therapeutic potential. Researchers have explored its use in creating novel compounds with significant biological activity, particularly in the development of treatments for various diseases .

Organic Synthesis: Mannich Reaction

In organic synthesis, 2-aminoquinolin-4-ol is utilized under Mannich reaction conditions. This reaction involves the compound reacting with primary/secondary amines and para-formaldehyde, leading to the formation of Mannich products and other derivatives. These reactions are crucial for synthesizing complex organic molecules that can serve as intermediates in pharmaceutical synthesis .

Nucleophilic Reactions: Mechanism Studies

The nucleophilicity of 2-aminoquinolin-4-ol on specific carbon and nitrogen atoms has been a subject of study. Understanding the mechanism of these reactions helps in designing targeted synthetic routes for producing compounds with desired properties. Such insights are valuable for advancing synthetic methodologies in chemistry .

Drug Discovery: Scaffold for Lead Compounds

Quinoline derivatives, including 2-aminoquinolin-4-ol, are vital scaffolds for lead compounds in drug discovery. Their versatile applications in synthesizing biologically active molecules make them a cornerstone in the search for new therapeutic agents. The compound’s structure allows for various functionalizations, enhancing its utility in medicinal chemistry .

Bioconjugation: Oligonucleotide Conjugates

Derivatives of 2-aminoquinolin-4-ol have been identified as suitable motifs for preparing novel oligonucleotide conjugates. These conjugates aim to enhance binding affinities for complementary RNA targets, which is crucial in the development of antisense therapies and gene regulation strategies .

Pharmacological Research: Heterocyclic Compounds

The quinoline motif, central to 2-aminoquinolin-4-ol, is essential in several pharmacologically active heterocyclic compounds. Its applications in medicinal and industrial chemistry are vast, with ongoing research exploring its full potential in creating effective and safe pharmaceuticals .

Environmental Chemistry: Green Synthesis

The synthesis of quinoline derivatives, including 2-aminoquinolin-4-ol, has seen advancements towards more environmentally friendly methods. Green chemistry approaches aim to reduce the environmental impact of chemical synthesis, making the production of these compounds more sustainable .

Analytical Chemistry: Structural Analysis

2-Aminoquinolin-4-ol serves as a model compound for structural analysis in analytical chemistry. Its well-defined structure allows researchers to study interaction mechanisms, stability, and reactivity, which are fundamental in understanding the behavior of more complex quinoline-based molecules .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that quinoline-based compounds have been widely studied as potential pharmacological agents in different areas .

Mode of Action

They can also depress respiration and cause diplopia, dizziness, and nausea .

Biochemical Pathways

It’s known that quinoline-based compounds can affect multiple biochemical pathways, including the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It’s known that the compound has a molecular weight of 160173 Da, which could influence its bioavailability .

Result of Action

It’s known that quinoline-based compounds can have various effects, including antimalarial, antimicrobial, and anticancer activities .

Action Environment

It’s known that the compound has a boiling point of 2941±400 °C at 760 mmHg, which could influence its stability .

Eigenschaften

IUPAC Name |

2-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUCIXHBVVATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068409 | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Quinolinol, 2-amino- | |

CAS RN |

42712-64-1 | |

| Record name | 2-Amino-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42712-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042712641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key chemical reactions 2-Aminoquinolin-4(1H)-one can undergo?

A1: 2-Aminoquinolin-4(1H)-one displays interesting reactivity in both Mannich and retro-Mannich reactions []. It acts as a nucleophile at both the C3 carbon and N2 nitrogen positions. In the presence of secondary amines and paraformaldehyde, it undergoes Mannich reactions to form expected products, accompanied by 3,3'-methylenebis(2-aminoquinolin-4(1H)-one) and sometimes pyrimido[4,5-b]quinolin-5-one derivatives. Interestingly, the Mannich products are thermally unstable and undergo retro-Mannich reactions, potentially forming reactive methylene species. This property allows for further reactions with nucleophiles like indoles and thiophenols, leading to the formation of various conjugates. []

Q2: How is 2-Aminoquinolin-4(1H)-one typically synthesized?

A2: One common synthesis route involves the reaction of ethyl cyanoacetate with N-alkylarylamine salts []. This reaction leads to the formation of 1-alkyl-2-aminoquinolin-4(1H)-ones. Further modifications of these compounds, such as alkylation, can be achieved to yield derivatives with varying properties. []

Q3: What are the spectroscopic characteristics of 2-Aminoquinolin-4(1H)-one and its derivatives?

A3: The ultraviolet-visible (UV-Vis) spectra of 2-Aminoquinolin-4(1H)-one and its derivatives, including imidazoquinoline analogues, have been studied to understand their electronic structures []. These spectroscopic data provide insights into the compound's light absorption properties and can be valuable for analytical characterization.

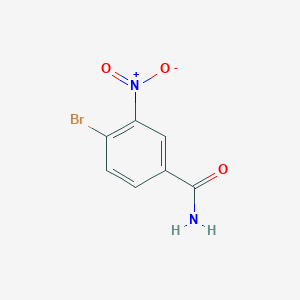

Q4: What research has been conducted on the nitration of 2-aminoquinolin-4-ol?

A4: Studies have explored various nitration methods for 2-aminoquinolin-4-ol using different nitration agents and reaction conditions []. The goal of this research is to understand the reactivity of the compound towards nitration and to analyze the structures of the resulting nitro-derivatives. This information can be crucial for developing new synthetic strategies and understanding the potential applications of these nitro-derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)